9-Bromobenzo[h]isoquinoline-5-carbonitrile
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Overview
Description
9-Bromobenzo[h]isoquinoline-5-carbonitrile is a heterocyclic aromatic compound that contains a bromine atom, a benzo[h]isoquinoline core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-5-carbonitrile typically involves the bromination of benzo[h]isoquinoline derivatives. One common method is the reaction of benzo[h]isoquinoline with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
9-Bromobenzo[h]isoquinoline-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, using appropriate nucleophiles and reaction conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[h]isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
9-Bromobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and carbonitrile groups, making it less reactive in certain chemical reactions.
9-Chlorobenzo[h]isoquinoline-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
9-Iodobenzo[h]isoquinoline-5-carbonitrile: Contains an iodine atom, which can affect its electronic properties and reactivity.
Uniqueness
9-Bromobenzo[h]isoquinoline-5-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carbonitrile group, which can enhance its electronic properties. These features make it a versatile compound for use in different scientific and industrial applications.
Properties
CAS No. |
919293-29-1 |
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Molecular Formula |
C14H7BrN2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
9-bromobenzo[h]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-11-2-1-9-5-10(7-16)12-3-4-17-8-14(12)13(9)6-11/h1-6,8H |
InChI Key |
CJBAVQSHNIXXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C3C=NC=CC3=C(C=C21)C#N)Br |
Origin of Product |
United States |
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